An In-depth Technical Guide to N,N-Dimethylpsychosine: Structure, Properties, and Hypothesized Biological Activity
An In-depth Technical Guide to N,N-Dimethylpsychosine: Structure, Properties, and Hypothesized Biological Activity
Introduction
Within the intricate landscape of sphingolipid biochemistry, psychosine (galactosylsphingosine) has garnered significant attention due to its pathological role in Krabbe disease, a devastating demyelinating disorder.[1][2][3] The accumulation of this cytotoxic lipid in the nervous system is a hallmark of the disease, driving the progressive loss of myelin and severe neurological symptoms.[1][3] While research has extensively focused on psychosine, its synthetic derivatives remain a largely unexplored frontier. This guide provides a comprehensive technical overview of one such derivative: N,N-Dimethylpsychosine.
N,N-Dimethylpsychosine is a structurally analogous molecule to psychosine, featuring the characteristic galactose moiety linked to a sphingoid base. The key distinction lies in the N,N-dimethylation of the primary amine on the sphingosine backbone. This modification is anticipated to significantly alter the molecule's physicochemical properties and, consequently, its biological activity. Drawing parallels with the well-characterized N,N-Dimethylsphingosine (DMS), a potent inhibitor of sphingosine kinase, this guide will explore the chemical structure, molecular properties, and hypothesized biological functions of N,N-Dimethylpsychosine.[4][5]
This document is intended for researchers, scientists, and professionals in drug development who are interested in the nuanced roles of sphingolipids and their potential as therapeutic targets or pharmacological tools. By providing a detailed examination of N,N-Dimethylpsychosine, from its fundamental chemistry to its potential biological implications, we aim to stimulate further investigation into this novel compound.
PART 1: Chemical Structure and Synthesis
The Parent Molecule: Psychosine (Galactosylsphingosine)
Psychosine is a glycosphingolipid composed of a galactose sugar unit attached to the C1 hydroxyl group of the sphingosine long-chain base. The presence of a primary amine at the C2 position of the sphingosine backbone is a key functional group that imparts a positive charge at physiological pH.
N,N-Dimethylpsychosine: A Structural Derivative
N,N-Dimethylpsychosine retains the core structure of psychosine but with the two hydrogen atoms of the primary amine at the C2 position replaced by methyl groups. This N,N-dimethylation converts the primary amine into a tertiary amine, a structural change with significant implications for the molecule's chemical and biological properties.
Table 1: Comparison of Structural Features
| Feature | Psychosine (Galactosylsphingosine) | N,N-Dimethylpsychosine |
| Sphingoid Base | Sphingosine | Sphingosine |
| Sugar Moiety | Galactose | Galactose |
| Amine at C2 | Primary Amine (-NH2) | Tertiary Amine (-N(CH3)2) |
Proposed Synthesis of N,N-Dimethylpsychosine
A plausible and efficient method for the synthesis of N,N-Dimethylpsychosine is through the reductive amination of psychosine. This well-established chemical transformation involves the reaction of a primary amine with an aldehyde (in this case, formaldehyde) in the presence of a reducing agent to form a more substituted amine.
Experimental Protocol: Synthesis of N,N-Dimethylpsychosine via Reductive Amination
Materials:
-
Psychosine (Galactosylsphingosine)
-
Formaldehyde (37% solution in water)
-
Sodium cyanoborohydride (NaBH3CN) or a similar mild reducing agent
-
Methanol (MeOH), anhydrous
-
Acetic acid, glacial
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., DCM/MeOH gradient)
Procedure:
-
Dissolution: Dissolve psychosine in anhydrous methanol in a round-bottom flask.
-
Addition of Reagents: To the stirred solution, add aqueous formaldehyde followed by glacial acetic acid to acidify the reaction mixture.
-
Reduction: Slowly add sodium cyanoborohydride to the mixture. The reaction is typically stirred at room temperature for several hours to overnight.
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) to observe the consumption of the starting material and the formation of the product.
-
Quenching and Extraction: Once the reaction is complete, quench the reaction by carefully adding saturated sodium bicarbonate solution until the effervescence ceases. Extract the aqueous layer with dichloromethane (3x).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., a gradient of methanol in dichloromethane) to afford pure N,N-Dimethylpsychosine.
-
Characterization: Confirm the identity and purity of the final product using 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).
Diagram of Synthetic Workflow:
Caption: Synthetic workflow for N,N-Dimethylpsychosine.
PART 2: Molecular Properties
The N,N-dimethylation of the primary amine in psychosine is expected to induce notable changes in its physicochemical properties. These alterations can influence its solubility, membrane permeability, and interactions with biological targets.
Table 2: Calculated Physicochemical Properties
| Property | Psychosine (Galactosylsphingosine) | N,N-Dimethylpsychosine (Estimated) |
| Molecular Formula | C24H47NO7 | C26H51NO7 |
| Molecular Weight | 461.63 g/mol | 489.69 g/mol |
| pKa (of the amine) | ~9.5 | ~7.5 - 8.5 |
| cLogP | ~4.5 | ~5.2 |
Note: The values for N,N-Dimethylpsychosine are estimated based on its structure and may vary from experimentally determined values.
Impact of N,N-Dimethylation
-
Basicity (pKa): The conversion of the primary amine to a tertiary amine is expected to decrease its basicity. This is due to the electron-donating nature of the methyl groups, which can destabilize the corresponding ammonium cation through steric hindrance to solvation. A lower pKa means that at physiological pH (7.4), a smaller fraction of N,N-Dimethylpsychosine will be protonated compared to psychosine.
-
Lipophilicity (cLogP): The addition of two methyl groups increases the carbon content of the molecule, leading to a higher calculated LogP (cLogP) value. This suggests that N,N-Dimethylpsychosine will be more lipophilic (fat-soluble) than psychosine, which could enhance its ability to partition into and cross cellular membranes.
-
Hydrogen Bonding: Psychosine's primary amine can act as both a hydrogen bond donor and acceptor. In contrast, the tertiary amine of N,N-Dimethylpsychosine can only function as a hydrogen bond acceptor. This change in hydrogen bonding capacity will influence its interactions with water and biological macromolecules.
PART 3: Hypothesized Biological Activity and Mechanism of Action
Potential as a Sphingosine Kinase Inhibitor
N,N-Dimethylsphingosine (DMS) is a well-established competitive inhibitor of sphingosine kinases (SphK1 and SphK2).[4][5] These enzymes catalyze the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a critical signaling molecule involved in cell survival, proliferation, and inflammation. Given that N,N-Dimethylpsychosine shares the N,N-dimethylated sphingoid base with DMS, it is highly probable that it also acts as an inhibitor of sphingosine kinases.
Proposed Mechanism:
N,N-Dimethylpsychosine could compete with the endogenous substrate, sphingosine, for the active site of SphK. By blocking the phosphorylation of sphingosine, it would lead to a decrease in the cellular levels of S1P and an accumulation of pro-apoptotic sphingolipids like ceramide.
Diagram of Hypothesized Signaling Pathway Inhibition:
Caption: Hypothesized inhibition of SphK by N,N-Dimethylpsychosine.
Potential for Cytotoxicity
Psychosine is known to be highly cytotoxic, particularly to oligodendrocytes, the myelin-producing cells of the central nervous system.[1] Its amphipathic nature allows it to insert into cellular membranes, disrupting their architecture and function. While the N,N-dimethylation may alter the specific interactions with membrane components, it is plausible that N,N-Dimethylpsychosine retains some level of cytotoxicity. The increased lipophilicity could even enhance its ability to accumulate in membranes, potentially leading to altered cytotoxic effects.
PART 4: Experimental Protocols for Biological Characterization
To validate the hypothesized biological activities of N,N-Dimethylpsychosine, a series of in vitro experiments can be performed.
Sphingosine Kinase Activity Assay
This assay will determine if N,N-Dimethylpsychosine can inhibit the activity of SphK.
Materials:
-
Recombinant human SphK1 or SphK2
-
Sphingosine substrate
-
[γ-32P]ATP
-
N,N-Dimethylpsychosine
-
Lipid extraction solvents (e.g., chloroform/methanol/HCl)
-
Thin-layer chromatography (TLC) plates
-
Phosphorimager or liquid scintillation counter
Procedure:
-
Enzyme Reaction: Set up reaction mixtures containing the SphK enzyme, sphingosine, and varying concentrations of N,N-Dimethylpsychosine (or vehicle control).
-
Initiation: Start the reaction by adding [γ-32P]ATP.
-
Incubation: Incubate the reactions at 37°C for a specified time.
-
Termination and Extraction: Stop the reaction and extract the lipids.
-
Separation: Separate the radiolabeled S1P product from unreacted [γ-32P]ATP by TLC.
-
Quantification: Quantify the amount of [32P]S1P formed using a phosphorimager or by scraping the corresponding TLC spots and measuring the radioactivity with a liquid scintillation counter.
-
Analysis: Determine the inhibitory effect of N,N-Dimethylpsychosine on SphK activity and calculate the IC50 value.
Cell Viability and Cytotoxicity Assays
These assays will assess the effect of N,N-Dimethylpsychosine on cell survival.
Materials:
-
Oligodendrocyte cell line (e.g., MO3.13) or other relevant cell lines
-
Cell culture medium and supplements
-
N,N-Dimethylpsychosine
-
MTT or similar cell viability reagent
-
Lactate dehydrogenase (LDH) cytotoxicity assay kit
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with increasing concentrations of N,N-Dimethylpsychosine, psychosine (as a positive control), and a vehicle control.
-
Incubation: Incubate the cells for 24-72 hours.
-
Viability Assessment (MTT Assay): Add MTT reagent to the wells and incubate. Solubilize the formazan crystals and measure the absorbance to determine cell viability.
-
Cytotoxicity Assessment (LDH Assay): Collect the cell culture supernatant and measure the activity of LDH released from damaged cells according to the manufacturer's protocol.
-
Analysis: Determine the dose-dependent effects of N,N-Dimethylpsychosine on cell viability and cytotoxicity and calculate the EC50/IC50 values.
Conclusion
N,N-Dimethylpsychosine represents an intriguing yet understudied derivative of the pathologically significant lipid, psychosine. Based on its chemical structure, it is predicted to be more lipophilic and less basic than its parent compound. The presence of the N,N-dimethylated sphingoid base strongly suggests that it may act as an inhibitor of sphingosine kinases, a property with significant therapeutic potential in various diseases, including cancer and inflammatory disorders. Furthermore, its structural similarity to psychosine raises the possibility of inherent cytotoxic properties that warrant investigation.
The experimental protocols outlined in this guide provide a clear path forward for elucidating the biological functions of N,N-Dimethylpsychosine. Future research in this area will be crucial for understanding the structure-activity relationships of modified sphingolipids and could pave the way for the development of novel pharmacological tools and therapeutic agents. The exploration of such synthetic derivatives is essential for expanding our knowledge of the complex roles of sphingolipids in health and disease.
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